molecular formula C23H24N2O5 B3004051 Ethyl 2-({2-[(benzylcarbamoyl)methyl]-1-oxo-1,2-dihydroisoquinolin-5-yl}oxy)propanoate CAS No. 868224-73-1

Ethyl 2-({2-[(benzylcarbamoyl)methyl]-1-oxo-1,2-dihydroisoquinolin-5-yl}oxy)propanoate

Cat. No. B3004051
CAS RN: 868224-73-1
M. Wt: 408.454
InChI Key: AKGMEKVYMYOZBT-UHFFFAOYSA-N
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Description

The compound Ethyl 2-({2-[(benzylcarbamoyl)methyl]-1-oxo-1,2-dihydroisoquinolin-5-yl}oxy)propanoate is a derivative of 1,2-dihydroisoquinoline, which is a structural motif found in various pharmacologically active molecules. The compound features an ethyl ester group, a benzylcarbamoyl moiety, and an isoquinoline core, which is a bicyclic structure composed of a benzene ring fused to a pyridine ring.

Synthesis Analysis

The synthesis of related ethyl 1-(2-oxoalkyl)-1,2-dihydroisoquinoline-2-carboxylates has been reported through the reaction of 2-ethoxycarbonylisoquinolinium chloride with trimethylsilyl enol ethers, followed by base-induced cyclization to form pyrido[2,1-a]isoquinoline derivatives . Although the specific synthesis of Ethyl 2-({2-[(benzylcarbamoyl)methyl]-1-oxo-1,2-dihydroisoquinolin-5-yl}oxy)propanoate is not detailed, the methodology could potentially be adapted for its synthesis by choosing appropriate starting materials and reaction conditions.

Molecular Structure Analysis

While the exact molecular structure analysis of Ethyl 2-({2-[(benzylcarbamoyl)methyl]-1-oxo-1,2-dihydroisoquinolin-5-yl}oxy)propanoate is not provided, related compounds such as ethyl 2,2-bis{[(benzoylcarbamothioyl)oxy]methyl}propanoate have been characterized using spectroscopic techniques including electronic absorption, IR, 1H and 13C NMR spectroscopy, and elemental analysis . These techniques could be employed to elucidate the structure of the compound .

Chemical Reactions Analysis

The chemical reactivity of similar ethyl 2-oxoalkyl propanoates has been explored, where they react with S-methylisothiosemicarbazide hydroiodide to form triazine derivatives upon refluxing in different solvents . This suggests that the ethyl 2-oxoalkyl moiety in Ethyl 2-({2-[(benzylcarbamoyl)methyl]-1-oxo-1,2-dihydroisoquinolin-5-yl}oxy)propanoate could potentially undergo similar nucleophilic addition reactions with various nucleophiles.

Physical and Chemical Properties Analysis

The physical and chemical properties of Ethyl 2-({2-[(benzylcarbamoyl)methyl]-1-oxo-1,2-dihydroisoquinolin-5-yl}oxy)propanoate can be inferred from related compounds. For instance, the thermal behavior of ethyl 2,2-bis{[(benzoylcarbamothioyl)oxy]methyl}propanoate and its metal complexes has been studied using differential scanning calorimetry and thermogravimetric analysis . These techniques could provide insights into the stability and decomposition patterns of the compound of interest. Additionally, the solubility, melting point, and other physicochemical properties would be important to determine for a comprehensive understanding of this compound's characteristics.

Scientific Research Applications

Synthesis and Derivative Formation

Ethyl 2-({2-[(benzylcarbamoyl)methyl]-1-oxo-1,2-dihydroisoquinolin-5-yl}oxy)propanoate is involved in the synthesis of various complex organic compounds. For instance, it plays a role in the formation of benzoquinolylacetic and benzoquinolinecarboxylic acids derivatives through condensation reactions, as demonstrated in the synthesis of β-oxoacids esters leading to benzo[f]quinoline derivatives (Gusak & Kozlov, 2007). Similarly, it contributes to the synthesis of antimicrobial quinazolines, showcasing its utility in medicinal chemistry (Desai, Shihora, & Moradia, 2007).

Involvement in Chemical Reactions

Ethyl 2-({2-[(benzylcarbamoyl)methyl]-1-oxo-1,2-dihydroisoquinolin-5-yl}oxy)propanoate is also crucial in specific chemical reactions. For instance, its reaction with S-methylisothiosemicarbazide hydroiodide leads to the formation of various compounds like 3-methylsulfanyl-1,2,4-triazin-5(2H)-ones and 1,2,4-triazine-3,5(2H,4H)-diones (Vetyugova et al., 2018). This illustrates its versatility in organic synthesis, contributing to the creation of heterocyclic compounds.

Formation of Complexes with Metal Ions

This compound is involved in the formation of complexes with metal ions like copper(II) and cobalt(II). The structures of these complexes have been determined through spectroscopy and elemental analysis, indicating its potential application in coordination chemistry (Maksimov et al., 2020).

Central Nervous System Activity

It has been used to synthesize compounds that exhibit central nervous system activity. These derivatives generally lead to loss of motor control in experimental models, indicating a potential for further exploration in neurological studies (Hung, Janowski, & Prager, 1985).

properties

IUPAC Name

ethyl 2-[2-[2-(benzylamino)-2-oxoethyl]-1-oxoisoquinolin-5-yl]oxypropanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H24N2O5/c1-3-29-23(28)16(2)30-20-11-7-10-19-18(20)12-13-25(22(19)27)15-21(26)24-14-17-8-5-4-6-9-17/h4-13,16H,3,14-15H2,1-2H3,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AKGMEKVYMYOZBT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(C)OC1=CC=CC2=C1C=CN(C2=O)CC(=O)NCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H24N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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